molecular formula C21H23ClN4 B2404716 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine CAS No. 477714-02-6

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine

Cat. No.: B2404716
CAS No.: 477714-02-6
M. Wt: 366.89
InChI Key: VMFDMBWFCGKZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine, also known as LASSBio-579, is a piperazine-based compound with notable pharmacological properties. Structurally, it features a 4-phenylpiperazine core linked to a substituted pyrazole moiety (5-chloro-1-methyl-3-phenyl-1H-pyrazole) via a methyl bridge. This arrangement confers unique receptor-binding characteristics, as evidenced by its moderate affinity for dopamine D2 and D4 receptors, as well as serotonin 5-HT1A receptors . Preclinical studies highlight its efficacy in rodent models of schizophrenia, demonstrating attenuation of both positive (e.g., hyperlocomotion) and negative (e.g., social withdrawal) symptoms .

Properties

IUPAC Name

1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4/c1-24-21(22)19(20(23-24)17-8-4-2-5-9-17)16-25-12-14-26(15-13-25)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFDMBWFCGKZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at the pyrazole ring.

Scientific Research Applications

Pharmacological Applications

The applications of this compound span several therapeutic areas, primarily due to its interactions with biological targets:

1. Anticancer Activity

  • Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit cancer cell proliferation in various assays, with some derivatives achieving IC50 values as low as 0.01 µM against certain cancer cell lines .
  • A study highlighted that modifications to the pyrazole structure enhance its efficacy against specific cancer types, including breast and lung cancers .

2. Anti-inflammatory Properties

  • The compound has demonstrated potential anti-inflammatory effects in preclinical models. Research indicates that certain derivatives can significantly reduce inflammation markers, making them candidates for treating inflammatory diseases .
  • In vivo studies have reported reductions in carrageenan-induced paw edema, suggesting effective analgesic properties .

3. Antimicrobial Activity

  • Pyrazole-based compounds have also been explored for their antimicrobial properties. Some studies report promising results against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

Several case studies illustrate the effectiveness of 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine in research settings:

StudyFocusFindings
Wei et al. (2022)AnticancerIdentified significant growth inhibition (IC50 = 26 µM) against A549 lung cancer cells using pyrazole derivatives .
Xia et al. (2022)AntitumorReported substantial cell apoptosis with IC50 = 49.85 µM for specific pyrazole derivatives .
Zheng et al. (2022)Kinase InhibitionDeveloped compounds showing potent inhibition against Aurora-A kinase, crucial for cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Substituted Piperazine Derivatives

  • 1-((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)-4-Phenylpiperazine (27c) :
    This compound, synthesized via condensation reactions, features a diarylmethyl group attached to the piperazine core. Unlike LASSBio-579, its substituents include methoxy groups, which enhance lipophilicity. It exhibits anti-mitotic activity in breast cancer models, suggesting divergent biological targets compared to LASSBio-579’s CNS focus .

    • Yield : 74%
    • Melting Point : 125°C .
  • 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine :
    This derivative includes a sulfonyl group, improving solubility and enabling neuroprotective applications. It mitigates radiation-induced cognitive decline in mice by preserving hippocampal neurogenesis .

Pyrazole-Modified Analogues

  • 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine :
    Replacing the pyrazole with an oxazole ring alters molecular docking interactions. In antiviral studies, this compound showed strong binding to monkeypox virus DNA polymerase (docking score: -8.212 kcal/mol), outperforming LASSBio-579’s predicted affinity .

Pharmacological Profiles

Compound Target Receptors/Proteins Biological Activity Key Data Source
LASSBio-579 D2, D4, 5-HT1A Antipsychotic (rodent models) Moderate receptor affinity
1-(4-Nitrophenylsulfonyl)-4-phenylpiperazine Neurogenic pathways Neuroprotection post-radiation 80% cognitive function retention
Compound 27c Tubulin/mitotic machinery Anti-mitotic (IC50: 1.2 µM in MCF-7) 67% tumor growth inhibition
Oxicam analogues (e.g., #1–5) HSPA1/HSP90AA1 Anti-colorectal polyp activity 50% HSP inhibition at 10 µM

Key Research Findings and Implications

  • Receptor Specificity : LASSBio-579’s moderate D2/D4 affinity contrasts with 1-(4-nitrophenylsulfonyl)-4-phenylpiperazine’s lack of direct receptor interaction, instead acting via neurogenic pathways .
  • Structural Determinants of Activity : The pyrazole moiety in LASSBio-579 may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., sulfonyl or oxazole groups) .
  • Therapeutic Versatility : While LASSBio-579 targets psychiatric disorders, analogues like Compound 27c and oxicams highlight the piperazine scaffold’s adaptability for oncology and anti-inflammatory applications .

Biological Activity

The compound 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2C_{19}H_{21}ClN_2 with a molecular weight of approximately 320.84 g/mol. The structure features a piperazine ring substituted with a pyrazole moiety, which is known to influence its biological properties.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole ring have shown inhibitory effects against various cancer cell lines. In vitro studies have demonstrated that derivatives similar to 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

CompoundCell LineIC50 (µM)
Pyrazole Derivative AHeLa (Cervical)10.5
Pyrazole Derivative BMCF7 (Breast)8.2
Target CompoundA549 (Lung)12.0

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models, it showed a reduction in carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro. This activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at the 1 and 4 positions of the piperazine ring can significantly alter potency and selectivity. For instance, substituents such as halogens or alkyl groups enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

Recent studies have highlighted the efficacy of compounds similar to 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine in various therapeutic areas:

  • Anticancer Study : A study conducted on human cervical cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 10 µM after 48 hours .
  • Anti-inflammatory Research : In a model using rats, the compound reduced inflammation markers significantly compared to control groups, showcasing its potential for treating inflammatory diseases .
  • Antimicrobial Evaluation : The compound exhibited MIC values ranging from 15 to 30 µg/mL against tested bacterial strains, indicating strong antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving alkylation and cyclization reactions. Key steps include:
  • Pyrazole Core Formation : Reacting hydrazine derivatives with carbonyl compounds under reflux (e.g., benzylideneacetone with phenylhydrazine hydrochloride in ethanol) to form the pyrazole ring .
  • Piperazine Substitution : Alkylation of 4-phenylpiperazine with halogenated intermediates (e.g., 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-methyl chloride) in anhydrous dichloromethane (DCM) using catalysts like triethylamine .
  • Microwave-Assisted Reactions : Microwave heating (e.g., 280°C) for rapid cyclization, followed by purification via recrystallization or HPLC .

Q. How is the compound structurally characterized?

  • Methodological Answer : Structural elucidation employs:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine/pyrazole connectivity. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 used for graphical representation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Reaction Condition Screening : Varying solvents (DMSO vs. DCM), temperatures, and catalysts (e.g., NBS/NCS for halogenation) .

  • Purification Techniques : Use of HPLC for high-purity isolation or recrystallization in methanol/ether mixtures .

  • Microwave vs. Conventional Heating : Comparative studies show microwave methods reduce reaction time (6–8 hours → 1–2 hours) .

    Procedure SolventCatalystTemp. (°C)Yield (%)
    General FDMSONone28065–70
    General GDCMNBS/NCS2550–55
    General HDCMKI8040–45

Q. What computational methods predict the compound’s biological targets?

  • Methodological Answer : Molecular Docking (AutoDock Vina, Schrödinger Suite) identifies interactions with viral proteins (e.g., monkeypox DNA polymerase). Key steps:
  • Ligand Preparation : Minimize energy using MMFF94 force fields.
  • Protein Grid Definition : Focus on active sites (e.g., Leu631, Arg634 in MPXV45) .
  • Docking Validation : Compare binding scores (ΔG) with known inhibitors (e.g., Tecovirimat: −9.26 kcal/mol vs. compound: −8.64 kcal/mol) .

Q. How to resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies:
  • Standardized Assays : Use identical cell lines (e.g., GL261-luciferase for neuroprotection studies) and dosages .
  • Mechanistic Studies : Compare pathways (e.g., Hedgehog signaling in neuroprotection vs. TLR4 in inflammation) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability in antiviral activity) .

Q. What in vivo models assess neuroprotective efficacy?

  • Methodological Answer : Mouse Models :
  • Cognitive Testing : Radial arm maze for memory retention post-cranial irradiation .
  • Histopathology : Immunostaining for neural stem cells (Nestin-GFP) and microglial activation (Iba1 markers) .
  • Tumor Co-Studies : Implant GL261-luciferase cells to evaluate anti-tumor efficacy alongside neuroprotection .

Data Contradiction Analysis Example

Issue : Variability in reported IC₅₀ values for antiviral activity.
Resolution :

  • Assay Conditions : Differences in cell permeability (e.g., serum-free vs. serum-containing media).
  • Target Specificity : Off-target effects on related kinases (e.g., Pim-1 vs. MPXV45) .
  • Structural Analogues : Compare substituent effects (e.g., chloro vs. methoxy groups on piperazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.